Product packaging for Methyl N-acetylanthranilate(Cat. No.:CAS No. 2719-08-6)

Methyl N-acetylanthranilate

Cat. No.: B181298
CAS No.: 2719-08-6
M. Wt: 193.2 g/mol
InChI Key: UYQKZKVNYKOXHG-UHFFFAOYSA-N
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Description

Methyl N-acetylanthranilate (CAS 2719-08-6), also known as methyl 2-acetamidobenzoate, is an anthranilate ester with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . This compound presents as white to light yellow crystals and is characterized by a low-odor strength with a fruity, powdery, and strawberry-like aroma and a sweet, fruity flavor profile . Its primary research and industrial application is as a flavor and fragrance agent, recognized by JECFA (1550) and FEMA (4170) . It is slightly soluble in water and soluble in ethanol . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is no safety concern for this flavoring agent at current levels of intake when used as a flavoring agent . This product is intended for research purposes only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B181298 Methyl N-acetylanthranilate CAS No. 2719-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetamidobenzoate
Source PubChem
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InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-6-4-3-5-8(9)10(13)14-2/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQKZKVNYKOXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051948
Record name Methyl 2-(acetylamino)benzoate
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Molecular Weight

193.20 g/mol
Source PubChem
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Physical Description

White to light yellow crystals; Fruity grape aroma
Record name Methyl N-acetylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1541/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name Methyl N-acetylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1541/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2719-08-6
Record name Methyl N-acetylanthranilate
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Record name Methyl N-acetylanthranilate
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Record name Methyl N-acetylanthranilate
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Record name Benzoic acid, 2-(acetylamino)-, methyl ester
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Record name Methyl 2-(acetylamino)benzoate
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Record name METHYL N-ACETYLANTHRANILATE
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Record name Methyl n-acetylanthranilate
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Synthetic Methodologies and Reaction Pathways

Conventional Synthesis Routes for Methyl N-Acetylanthranilate

The traditional and most direct method for synthesizing this compound involves the esterification of N-acetylanthranilic acid with methanol, facilitated by an acid catalyst. This well-established route is a staple in laboratory-scale production.

Esterification of N-Acetylanthranilic Acid with Methanol under Acidic Catalysis

The primary conventional method for preparing this compound is the Fischer esterification of N-acetylanthranilic acid. This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst. The acidic environment protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity and facilitating a nucleophilic attack by methanol. This process results in the formation of the methyl ester and water.

The efficiency of the esterification process is highly dependent on the careful optimization of several key parameters, including temperature, reaction time, and the choice and concentration of the catalyst. Sulfuric acid (H₂SO₄) is a commonly employed catalyst for this transformation. Research has shown that fine-tuning the reaction conditions can significantly maximize the yield and purity of the final product. For instance, a typical laboratory synthesis might involve reacting N-acetylanthranilic acid with methanol at a temperature of 60°C for 12 hours, which can produce the desired ester with approximately 85% purity before further purification . The optimization of these conditions is crucial for driving the equilibrium of this reversible reaction towards the product side.

ParameterConditionEffect on Reaction
TemperatureTypically refluxing temperature of methanol (around 65°C)Increases reaction rate, but excessively high temperatures can lead to side reactions.
TimeSeveral hours (e.g., 12 hours)Longer reaction times can increase conversion but may also lead to the formation of byproducts.
CatalystStrong acids like H₂SO₄ or HClEssential for protonating the carboxylic acid and accelerating the reaction rate.
Reactant RatioExcess methanolShifts the equilibrium towards the formation of the ester, increasing the yield.
Table 1: Key Parameters for the Optimization of this compound Synthesis via Fischer Esterification.

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, the acid catalyst, and any byproducts. Recrystallization is a highly effective method for this purpose. This technique typically involves dissolving the crude product in a hot solvent mixture, such as ethanol (B145695) and water, and then allowing the solution to cool slowly. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. The purified crystals can then be isolated by filtration .

Alternative Chemical Synthesis Approaches

Beyond the direct esterification of N-acetylanthranilic acid, other synthetic strategies have been developed. These include one-pot and multi-step reactions that may utilize different precursors or reaction sequences to achieve the final product.

One-Pot and Multi-Step Syntheses

Multi-step syntheses are a common alternative for producing this compound. A frequent approach begins with a more fundamental precursor, such as anthranilic acid. In this multi-step process, anthranilic acid is first acetylated using an acetylating agent like acetic anhydride to form N-acetylanthranilic acid. This intermediate is then isolated and subsequently subjected to esterification with methanol as described in the conventional route.

Another multi-step pathway involves starting with methyl anthranilate. In this case, the amino group of methyl anthranilate is acetylated, typically with acetic anhydride, to yield this compound. This approach can be advantageous as it may avoid the need to handle the carboxylic acid intermediate.

One-pot syntheses, which aim to carry out multiple reaction steps in a single reaction vessel without isolating intermediates, offer a more streamlined and efficient approach. While specific detailed protocols for a one-pot synthesis of this compound are not extensively documented in readily available literature, the principles of this methodology can be applied. For instance, a hypothetical one-pot synthesis could involve the reaction of anthranilic acid with an acetylating agent and methanol in the presence of a suitable catalyst that promotes both the acetylation and esterification reactions in a sequential or concurrent manner.

Role of Precursors (e.g., N-acetylanthranilic acid, methyl anthranilate)

The choice of precursor plays a pivotal role in the synthetic strategy for this compound.

N-acetylanthranilic acid: This is the most direct precursor for the synthesis of this compound via esterification. Its use simplifies the reaction to a single esterification step. N-acetylanthranilic acid itself is typically synthesized from anthranilic acid and acetic anhydride. Beyond its role in the synthesis of its methyl ester, N-acetylanthranilic acid is also a key precursor in the production of other chemical compounds, such as certain pharmaceuticals.

Methyl anthranilate: This compound serves as an alternative precursor where the ester functionality is already present. The synthesis then involves the N-acetylation of the amino group. This can be a viable route, particularly if methyl anthranilate is a more readily available or cost-effective starting material. The reaction typically involves treating methyl anthranilate with an acetylating agent such as acetic anhydride.

Enzymatic and Biocatalytic Synthesis of this compound and Derivatives

The biotechnological production of N-acetylanthranilate and its derivatives represents a promising alternative to traditional chemical synthesis. This approach leverages the catalytic power of enzymes and engineered microorganisms to create these valuable compounds from renewable feedstocks. Research has focused on developing microbial cell factories and understanding the enzymatic mechanisms that underpin these transformations.

Microbial Production Pathways

Microbial synthesis offers a sustainable route for producing anthranilate derivatives. By harnessing the metabolic machinery of microorganisms like Escherichia coli, researchers can establish de novo production pathways from simple carbon sources like glucose. nih.gov

Metabolically engineered strains of Escherichia coli have been successfully developed to synthesize various anthranilate derivatives, including N-methylanthranilate and methyl N-methylanthranilate. nih.govresearchgate.net The synthesis strategies involve the introduction of heterologous genes from plants and other bacteria to construct novel biosynthetic pathways. Key enzymes that have been cloned into E. coli for this purpose include N-methyltransferase (NMT) from Ruta graveolens, anthraniloyl-coenzyme A (CoA):methanol acyltransferase (AMAT) from Vitis labrusca, and anthranilate coenzyme A ligase from Pseudomonas aeruginosa. nih.gov

To enhance the production of these target compounds, host E. coli strains are often modified. The use of mutants, such as metJ, trpD, and tyrR strains, is a common strategy to increase the intracellular pools of essential precursors like anthranilate and the methyl donor S-adenosyl-l-methionine (SAM). nih.govresearchgate.net Through these combined engineering efforts, researchers have achieved significant production titers. For instance, engineered strains have synthesized approximately 185.3 μM of N-methylanthranilate and 95.2 μM of methyl N-methylanthranilate. nih.gov This work represents the first successful synthesis of these specific anthranilate derivatives in E. coli. nih.gov

Strain / MutantKey Genetic Modification(s)ProductReported Titer
E. coliExpression of NMT from Ruta graveolensN-methylanthranilate~185.3 μM
E. coliExpression of NMT and AMAT/PqsAMethyl N-methylanthranilate~95.2 μM
E. coli W3110 trpD9923Expression of optimized AAMT1Methyl anthranilate297.3 ±0.7 mg/L
E. coliUse of metJ, trpD, tyrR mutantsIncreased anthranilate/SAM supplyEnhanced derivative production

A critical aspect of developing efficient microbial cell factories is the optimization of enzyme expression and the enhancement of precursor availability. nih.gov The direct precursor for many derivatives is anthranilate, which can be supplied via the tryptophan biosynthesis pathway or through the degradation of tryptophan via the kynurenine pathway. nih.gov

Strategies to boost production include:

Fine-tuning Enzyme Expression : The level of key enzymes, such as anthranilic acid methyltransferase (AAMT1), is carefully controlled to maximize conversion efficiency. This can be achieved by using promoters of varying strengths to drive gene expression. nih.govresearchgate.net

Increasing Precursor Flux : Metabolic engineering techniques are employed to channel more carbon flux towards the synthesis of anthranilate. nih.gov This has been demonstrated in Corynebacterium glutamicum, where the shikimate pathway was engineered to increase the supply of its intermediates. mdpi.com In E. coli, overproducing shikimate is a foundational step for developing strains that can produce high levels of anthranilate. nih.gov

Enhancing Cofactor Availability : Many enzymatic reactions, particularly methylation, depend on cofactors like S-adenosyl-l-methionine (SAM). researchgate.net Engineering strategies focus on increasing the intracellular availability and regeneration of SAM to support high-level production of methylated derivatives. nih.govmdpi.com For example, co-expression of the homologous adenosylhomocysteinase gene (sahH) has been shown to improve N-methylanthranilate production by enhancing SAM regeneration. mdpi.com

Enzymes Involved in N-Acetylanthranilate Formation

The formation of N-acetylanthranilate can be catalyzed by specific dioxygenase enzymes that perform oxygenolytic ring cleavage. One of the most well-studied enzymes in this class is 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (Hod).

The enzyme 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (Hod), classified under EC 1.13.11.47, is a bacterial enzyme that catalyzes the conversion of 1H-3-hydroxy-4-oxoquinaldine into N-acetylanthranilate and carbon monoxide. nih.govnih.gov This reaction involves the incorporation of molecular oxygen and the cleavage of two carbon-carbon bonds within the heterocyclic substrate. nih.govgenome.jp

A remarkable feature of Hod is that it is a cofactor-free oxygenase, meaning it does not require metal ions or organic cofactors like flavins to activate oxygen, which is a common requirement for most oxygenase enzymes. nih.govgenome.jpresearchgate.net The enzyme belongs to the α/β-hydrolase superfamily. nih.govgenome.jp The catalytic process is a type of oxygenolytic ring cleavage, specifically a 2,4-oxygenation and decarbonylation reaction. wikipedia.org

The catalytic mechanism of Hod relies on specific amino acid residues within its active site that form a catalytic dyad. nih.gov This dyad, composed of a histidine and an aspartate residue (His-251 and Asp-126 in one studied variant), is crucial for the initial step of the catalytic cycle. nih.gov

The His/Asp dyad functions to deprotonate the hydroxyl group of the substrate. nih.gov This deprotonation is an essential activation step required for the subsequent reaction with molecular oxygen. nih.gov The importance of this dyad has been confirmed through site-directed mutagenesis studies; mutating either His-251 or Asp-126 significantly reduces the enzyme's catalytic efficiency. nih.gov Computational and crystallographic studies have shown that both residues are essential for providing the driving force for this initial proton transfer. nih.gov

Like other enzymes in the α/β-hydrolase fold superfamily, the mechanism involves the stabilization of reaction intermediates. nih.gov While the classic α/β-hydrolase mechanism often involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) and an acyl-enzyme intermediate, the core principle of stabilizing charged intermediates is conserved. nih.govnih.gov This is achieved through an "oxyanion hole," a region in the active site formed by backbone amide groups or other hydrogen bond donors. This structure stabilizes the negative charge that develops on the oxygen atom of the substrate's carbonyl group during the formation of the tetrahedral intermediate, thereby lowering the activation energy of the reaction.

Derivatization and Analog Synthesis from this compound

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, primarily through the derivatization of its functional groups. These transformations often involve the construction of new ring systems, leading to the formation of quinazolinones and other complex heterocyclic structures.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of fused heterocyclic compounds possessing a broad spectrum of biological activities. The synthesis of these derivatives from this compound typically involves the reaction of the N-acetyl and methyl ester moieties with suitable reagents to form the pyrimidinone ring.

The reaction of this compound with primary amines provides a direct route to 2,3-disubstituted-4(3H)-quinazolinones. This transformation involves the initial amidation of the methyl ester by the primary amine, followed by a cyclization reaction with the N-acetyl group to form the quinazolinone ring.

A specific example of this methodology is the synthesis of 2-methyl-3-(4-methylphenyl)-4(3H)-quinazolinone. This reaction is carried out by refluxing this compound with 4-methylaniline in absolute ethanol for an extended period. The product precipitates upon cooling and can be purified by recrystallization from ethanol. tandfonline.com

Table 1: Synthesis of 2-methyl-3-(4-methylphenyl)-4(3H)-quinazolinone

Reactant 1 Reactant 2 Solvent Reaction Conditions Product Yield

Data sourced from Muhammad Arfan et al., 2008. tandfonline.com

In a related multi-step approach, this compound can be first reacted with hydrazine hydrate. This reaction proceeds via the formation of a hydrazide intermediate which then cyclizes to form 3-amino-2-methyl-4(3H)-quinazolinone. innovareacademics.in This intermediate can then be further derivatized. For instance, it can be treated with a substituted acid chloride to yield a 3-chloroacetylamino-2-methyl-4-quinazolinone, which is then condensed with various primary amines under microwave irradiation to afford a series of N-substituted acetamide derivatives of the quinazolinone core. innovareacademics.in

While direct solvent-free synthesis of quinazolinone derivatives starting specifically from this compound is not extensively documented, related solvent-free methods often utilize anthranilic acid as the starting material. These green chemistry approaches, often employing microwave or ultrasonic irradiation, can potentially be adapted for this compound. nih.gov

One such method involves the one-pot reaction of anthranilic acid, acetic anhydride, and a primary amine under ultrasonic irradiation in the absence of a solvent. nih.gov This approach offers several advantages, including high yields, shorter reaction times, and easier work-up procedures. nih.gov The proposed mechanism involves the formation of a 2-methyl-3,1-benzoxazin-4-one intermediate from anthranilic acid and acetic anhydride, which then reacts with the primary amine to form the quinazolinone. Given that this compound shares the o-acetamidobenzoyl core, it is plausible that it could react with primary amines under similar solvent-free conditions, although this would require further investigation to establish its feasibility and optimize the reaction parameters.

Table 2: Representative Solvent-Free Synthesis of Quinazolinones from Anthranilic Acid

Amine Product Yield (%)
Aniline 2-methyl-3-phenylquinazolin-4(3H)-one 92
4-Chloroaniline 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one 94

Data represents yields from the reaction of anthranilic acid, acetic anhydride, and the respective amine under ultrasonic irradiation. Adapted from research on solvent-free synthesis. nih.gov

Cyclization Reactions Leading to Heterocyclic Systems

The reactivity of this compound also allows for its use in cyclization reactions to form other heterocyclic systems beyond quinazolinones.

The synthesis of 2,4-quinolindiones from this compound is not a commonly reported transformation in the surveyed literature. Theoretically, such a cyclization would likely proceed through an intramolecular condensation reaction, such as a Dieckmann condensation, involving the methyl ester and the N-acetyl group. This would necessitate the generation of a carbanion at the acetyl methyl group, which could then attack the ester carbonyl to form the six-membered ring of the quinolindione system. However, specific methodologies and reaction conditions for this transformation starting from this compound are not well-documented.

The scientific literature does not provide significant evidence for the direct synthesis of pyrrolidine or indolinone derivatives starting from this compound. The synthesis of these heterocyclic systems typically involves different starting materials and synthetic strategies. For instance, the synthesis of pyrrolidine rings often involves cycloaddition reactions or the cyclization of acyclic precursors containing a nitrogen and a suitable electrophilic center. Similarly, indolinone synthesis generally proceeds from substituted anilines or isatins through various cyclization methods. The chemical structure of this compound does not readily lend itself to the common synthetic routes for these particular heterocyclic systems.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy of methyl N-acetylanthranilate allows for the identification of the different types of protons and their respective chemical environments within the molecule. savemyexams.com The spectrum typically displays distinct signals corresponding to the aromatic protons, the methyl protons of the ester group, and the methyl protons of the acetyl group.

The aromatic protons, being in different electronic environments due to the substituents on the benzene (B151609) ring, usually appear as a complex pattern of signals in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. The protons of the methyl group attached to the oxygen of the ester function are typically observed at a chemical shift of around 3 to 4 ppm. pressbooks.pub The three protons of the acetyl group's methyl are in a different chemical environment and thus resonate at a distinct chemical shift, usually in the range of 2 to 3 ppm. pressbooks.pub

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm)
Aromatic Protons 6.5 - 8.0
Ester Methyl Protons (-OCH₃) 3.0 - 4.0

This table presents generalized predicted chemical shift ranges. Actual values can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon atoms in the molecule. pressbooks.pub Due to the low natural abundance of the ¹³C isotope, the signals are inherently weaker than in ¹H NMR. pressbooks.pub

In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the ester and amide groups are typically found far downfield, with chemical shifts often exceeding 160 ppm. For instance, a carbonyl signal may be observed near 170 ppm. The carbons of the aromatic ring will produce a series of peaks in the region of approximately 110 to 150 ppm. The methyl carbon of the ester group and the methyl carbon of the acetyl group will appear at higher field strengths, with the ester methyl carbon typically resonating at a slightly lower field than the acetyl methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl Carbons (C=O) > 160
Aromatic Carbons 110 - 150
Ester Methyl Carbon (-OC H₃) ~52

This table presents generalized predicted chemical shift ranges. Actual values can vary based on the solvent and spectrometer frequency.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. nih.gov

Fragmentation Patterns and Molecular Ion Peaks

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 193.20 g/mol . This peak confirms the molecular formula of C₁₀H₁₁NO₃.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation patterns for esters include the loss of the alkoxy group or the entire ester group. For amides, cleavage adjacent to the carbonyl group is common. The specific fragmentation pattern of this compound helps to confirm the presence and arrangement of the ester and N-acetyl groups on the aromatic ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. dur.ac.uk

Identification of Characteristic Vibrational Modes (e.g., Carboxylate, C=O, C-H)

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The presence of two carbonyl groups (ester and amide) results in strong absorption bands in the region of 1650-1750 cm⁻¹. The C=O stretching vibration of the ester group typically appears at a higher frequency than that of the amide group.

The N-H stretching vibration of the secondary amide group gives rise to a band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups are observed around 2850-3100 cm⁻¹. scielo.br Specifically, weak bands between 2900 and 2850 cm⁻¹ can be attributed to the axial deformation of methyl C-H bonds. scielo.br The asymmetric and symmetric stretching modes of the carboxylate portion of the molecule can be seen at approximately 1515 and 1415 cm⁻¹, respectively. scielo.br

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
Amide N-H stretch 3200 - 3400
Aromatic/Methyl C-H stretch 2850 - 3100
Ester C=O stretch ~1730
Amide C=O stretch ~1680
Carboxylate Asymmetric stretch ~1515

This table presents generalized characteristic absorption ranges. Actual peak positions can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the compound's chemical structure, particularly the nature and extent of its chromophoric system. For this compound, the substituted benzene ring and the adjacent carbonyl and acetylamino groups constitute the primary chromophore responsible for its UV absorption profile.

The absorption maxima (λmax) in a UV-Vis spectrum represent the wavelengths at which the compound absorbs light most strongly. These values are crucial for both qualitative identification and quantitative analysis. Research into the photophysical properties of related N-acetylated anthranilate esters, such as N-acetyl-menthyl anthranilate, provides insight into the expected UV-Vis absorption of this compound, as their chromophoric systems are very similar. dur.ac.uk

A study on N-acetyl-menthyl anthranilate documented its UV-Visible absorption maxima in a variety of solvents with differing polarities. dur.ac.uk The data from this study are presented below and serve as a strong reference for the analysis of this compound. The absorption spectrum of N-acetyl-menthyl anthranilate typically displays multiple absorption bands. dur.ac.uk For instance, in ethanol (B145695), absorption maxima are observed at 224 nm, 252 nm, and 310 nm. dur.ac.uk The position and intensity of these bands can be influenced by the solvent environment. A slight red shift (bathochromic shift) of the emission maxima is observed when moving from non-polar to polar solvents, which suggests that the excited state of the molecule is more polar than its ground state. dur.ac.uk

The following table details the absorption maxima (λmax) for N-acetyl-menthyl anthranilate in various solvents, which are anticipated to be comparable to those for this compound due to the identical chromophore.

SolventPolarityλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Molar Extinction Coefficient (ε) at λmax 3 (M⁻¹cm⁻¹)
Cyclohexane34.52252533136800 ± 100
Ethanol51.92242523105400 ± 100
Acetonitrile46.02232523105700 ± 100
Methanol55.52222523075400 ± 100
Dichloromethane41.1-2533106300 ± 100
Chloroform39.1-2533125900 ± 100
EPA-226254315-
MCH:i-P-226254317-
Data sourced from a study on N-acetyl-menthyl anthranilate, presented here as a reference for this compound due to structural similarity of the chromophore. dur.ac.uk

Advanced Computational Studies and Theoretical Chemistry

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful tool for investigating the atomic-level motion, interactions, and conformational dynamics of molecules like Methyl N-acetylanthranilate, particularly within complex biological systems. nih.govethz.ch These simulations are frequently employed in flavor science to understand the relationships between flavor compounds and their corresponding receptors. ethz.chtandfonline.com

While direct MD studies on isolated this compound are not extensively documented in the literature, significant research has been conducted on the enzymatic systems that produce its core structure, N-acetylanthranilate. Specifically, MD simulations have been used to study the 1-H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (HOD) enzyme, which catalyzes the conversion of quinoline-type substrates into N-acetylanthranilate (NAA). researchgate.netrsc.org

These simulations provide a detailed picture of the enzyme's active site and the factors governing the catalytic reaction. For instance, in studies of the HOD enzyme, MD simulations were performed using software such as NAMD and ACEMD with the CHARMM36 force field. rsc.org The enzyme was solvated in a cubic water box, neutralized with ions, and subjected to simulations often lasting for 1 microsecond or longer to observe relevant molecular events. rsc.orgrsc.org

Key findings from these simulations include:

Identification of Dioxygen Pockets: MD simulations helped identify a hydrophobic pocket that can act as a reservoir for molecular oxygen (O₂) near the enzyme's active site. researchgate.netrsc.org

Role of Key Residues: The simulations highlighted the role of specific amino acid residues, such as S101, in modulating the access of O₂ and water to the catalytic site, which is crucial for the oxygenation reaction. rsc.org

Analysis of Residence Times: By running numerous independent simulations, researchers could calculate the residence times of O₂ and water molecules within the active site, revealing how residue mutations or conformational changes affect substrate and co-substrate binding. rsc.org

Table 1: Example of MD Simulation Parameters for HOD Enzyme Study
ParameterValue/DescriptionSource
Software NAMD, ACEMD rsc.org
Force Field CHARMM36 rsc.org
System HOD enzyme in a cubic TIP3 water box rsc.org
Simulation Time 1 μs-long replica simulations rsc.orgrsc.org
Ensemble NVT (constant number of particles, volume, and temperature) rsc.org
Temperature 300 K rsc.org
Pressure 1 atm (during equilibration) rsc.org

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor), such as a protein or enzyme. ethz.ch This method is instrumental in drug design and understanding molecular recognition.

This compound has served as a key starting material in the synthesis of more complex molecules designed for specific biological targets. In one notable study, it was used to synthesize a series of quinazolinone-based compounds evaluated as antagonists for the αVβ3 integrin receptor, a protein involved in cell adhesion. researchgate.net

A molecular model of the αVβ3 receptor was constructed based on its X-ray crystal structure to perform docking studies and analyze the ligand-receptor interactions of the synthesized derivatives. researchgate.net The analysis focused on how different chemical groups attached to the quinazolinone scaffold influenced the binding affinity and selectivity against other integrins. researchgate.net For example, the docking poses of different compounds were compared to understand why an N-methylated derivative completely lost activity, whereas other modifications led to potent and selective antagonists. researchgate.netresearchgate.net These studies identified key interactions within the receptor's binding site that are crucial for activity. researchgate.net

Table 2: Activity of Quinazolinone Derivatives Synthesized from this compound Precursors
CompoundDescriptionActivity/PotencySource
Compound 16 2-aminopyridine derivativeGood potency and selectivity for αVβ3 researchgate.net
Compound 17 Quinazolinone N-methylated derivativeComplete loss of activity against αVβ3 researchgate.netresearchgate.net
Compound 23 3-benzyl urea (B33335) derivativeIncreased potency against αVβ3 and good selectivity researchgate.netresearchgate.net
Compound 25 Tetrahydro nih.govnih.govnaphthyridine derivativeSingle-digit nanomolar potency at αVβ3 researchgate.netresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental understanding of the electronic structure, stability, and reactivity of molecules from first principles.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the properties of chemical systems. It has been applied to study the class of ortho-substituted benzoates, to which this compound belongs. researchgate.net

More specifically, DFT calculations have been crucial in elucidating the reaction mechanism of enzymes like HOD that produce N-acetylanthranilate. rsc.orgbiorxiv.org Using functionals such as M06-2X with basis sets like 6-31+G(d,p), researchers have calculated the energy profile for the complex oxygenation reaction. rsc.org These calculations revealed that after the substrate is deprotonated by the enzyme, a charge transfer occurs between the substrate and an O₂ molecule. rsc.org This transfer of electron density into the antibonding (π*) orbitals of O₂ weakens its double bond, which is a critical step that promotes the subsequent formation of a peroxide intermediate and, ultimately, the N-acetylanthranilate product. researchgate.netrsc.org

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and the energy differences between them. For isomers of the closely related compound methyl methylanthranilate, a comprehensive conformational analysis was performed using the G3(MP2)//B3LYP composite method. mdpi.comresearchgate.net This study identified the most stable conformers, which primarily differed in the orientation of the ester and amino groups, and calculated their relative abundance based on a Boltzmann distribution. mdpi.com

Furthermore, DFT calculations have been used to map the reaction energy profile for the enzymatic formation of N-acetylanthranilate from its precursor. rsc.org The profile, calculated for both the lowest energy singlet and triplet electronic states, visualizes the energy changes through key stages of the reaction, including substrate binding, peroxide intermediate formation, and product release. rsc.org

Theoretical methods are invaluable for determining the thermodynamic properties of compounds. High-level composite computational methods, such as G3(MP2)//B3LYP, have been successfully used to calculate the gas-phase standard enthalpies of formation (ΔfH°(g)) for isomers of methyl methylanthranilate. mdpi.comresearchgate.net These theoretical calculations provide results that can be compared with and supplement experimental data obtained from techniques like combustion calorimetry. mdpi.com The ability to accurately compute such properties is vital for understanding the relative stability and reactivity of different chemical structures. mdpi.com

Table 3: Calculated Gas-Phase Enthalpies of Formation for Methyl Methylanthranilate (MMA) Isomers
CompoundMethodCalculated ΔfH°(g) (kJ·mol⁻¹)Source
MMA-3 G3(MP2)//B3LYP-325.6 ± 3.2 mdpi.com
MMA-5 G3(MP2)//B3LYPNot specified, but calculated researchgate.net
MMA-4 & MMA-6 G3(MP2)//B3LYPCalculated, values not specified researchgate.net

Note: The table shows data for closely related isomers as examples of the computational methodology.

Biological Activities and Pharmacological Investigations

Anticancer and Antitumor Properties of Methyl N-Acetylanthranilate Derivatives

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

The anticancer activity of this compound derivatives is understood to be mediated through mechanisms that include the induction of apoptosis and cell cycle arrest. Research has indicated that these compounds can halt the proliferation of cancer cells by interfering with the cell cycle, the series of events that take place in a cell as it grows and divides. google.com Specifically, some studies on flavonoids with similar backbones have shown the ability to arrest the cell cycle in the G2/M phase and decrease the expression of key cyclin proteins. nih.gov Furthermore, the induction of apoptosis, or programmed cell death, is a critical mechanism. google.com This is often characterized by the cleavage of hallmark apoptotic proteins such as PARP and caspases. nih.gov The process can occur through the mitochondrial pathway, involving an increased expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins. nih.gov

Antimicrobial and Antifungal Activities

This compound and its derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.

Efficacy against Bacterial Pathogens (e.g., Staphylococcus aureus, Aeromonas sobria)

This compound has shown efficacy against various bacterial pathogens, including Staphylococcus aureus. rsc.orgepo.org This suggests its potential for development as an antimicrobial agent. Furthermore, derivatives of methyl anthranilate have exhibited promising antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.comnih.gov For example, the organodiselenide compound OSe 14 showed significant inhibition of both E. coli and S. aureus. mdpi.comnih.gov

While direct studies on this compound against Aeromonas sobria are limited, research on the related compound methyl anthranilate has shown it to be a novel quorum sensing inhibitor and anti-biofilm agent against this aquaculture pathogen. nih.gov At sub-inhibitory concentrations, methyl anthranilate significantly reduced biofilm formation, motility, and the production of virulence factors in A. sobria. nih.gov

Antifungal Efficacy against Plant and Human Pathogens

The antifungal properties of this compound and its derivatives have been investigated against both plant and human pathogens. tandfonline.comresearchgate.nettandfonline.com Synthesized 2,3-disubstituted 3H-quinazolin-4-ones, derived from this compound, have shown weak to moderate activity against human pathogens such as Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata. tandfonline.comtandfonline.com

Organodiselenide-tethered methyl anthranilates have also demonstrated significant antifungal properties. mdpi.comnih.gov Notably, the compound OSe 14 exhibited antifungal activity against Candida albicans comparable to the standard drug clotrimazole. mdpi.comnih.gov

In the context of plant pathogens, extracts from various plants containing this compound have been traditionally used in farming for antifungal disease management. researchgate.netnih.gov These extracts have shown efficacy against pathogens like Plasmopara viticola (grape downy mildew). nih.gov

Table 2: Antimicrobial Activity of Organodiselenide-Tethered Methyl Anthranilate Derivative (OSe 14)

Microbial StrainInhibition Activity (%)
Candida albicans100
Escherichia coli91.3
Staphylococcus aureus90.5

Interference with Quorum Sensing and Biofilm Formation

Research has indicated that compounds related to this compound can interfere with bacterial communication systems known as quorum sensing (QS), which regulate virulence and biofilm formation. nih.gov Methyl anthranilate, for instance, has been shown to inhibit the QS system in Aeromonas sobria by interfering with the biosynthesis of acyl-homoserine lactone (AHL) signal molecules and competitively binding with receptor proteins. nih.gov

Anthranilate, a related compound, has demonstrated the ability to inhibit biofilm formation by a broad range of bacteria, including Pseudomonas aeruginosa, Vibrio vulnificus, Bacillus subtilis, Salmonella enterica, and Staphylococcus aureus. nih.gov It is suggested that anthranilate disrupts biofilms by inducing the dispersion of these bacteria, in part by reducing intracellular levels of cyclic di-GMP and enhancing motility. nih.gov In non-flagellated bacteria like S. aureus, it is thought to inhibit biofilm formation by reducing slime production. nih.gov

Enzymatic Interactions and Neuropharmacological Implications

Investigations into the enzymatic interactions of this compound have revealed some potential neuropharmacological implications. Research has shown that it exhibits weak inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key mechanism for some drugs used to treat neurodegenerative diseases. However, the specific mechanisms underlying these interactions with this compound require further investigation.

The compound is also involved in certain enzymatic pathways. For example, enzymes with an α/β-hydrolase fold, such as 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (Hod), can catalyze the conversion of substrates to form N-acetylanthranilate. biorxiv.orgebi.ac.uk This enzymatic activity highlights the role of such compounds in biochemical transformations.

Inhibitory Activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

This compound has been a subject of investigation for its potential neuropharmacological effects, specifically its ability to inhibit cholinesterase enzymes. Research indicates that the compound demonstrates weak inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the regulation of cholinergic neurotransmission through the hydrolysis of the neurotransmitter acetylcholine. researchgate.net

Cholinesterases are also known to possess aryl acylamidase (AAA) activity, an ability to hydrolyze certain amides of aromatic amines. researchgate.netscience.gov This AAA function is a less efficient catalytic process compared to their primary esterase activity. researchgate.net The interaction of this compound with these enzymes falls within this context, as it is an N-acylated aromatic amine derivative. hmdb.ca While the inhibitory potential has been noted, detailed quantitative data, such as specific IC₅₀ values for this compound, are not extensively documented in the available literature, which generally characterizes the inhibition as modest.

Investigation of Interaction Mechanisms

The precise molecular mechanisms governing the interaction between this compound and cholinesterases are not yet fully elucidated and require more detailed investigation. However, the basis for the interaction can be understood through the general structure of these enzymes. AChE and BChE, while closely related, exhibit significant differences in their substrate specificities. researchgate.net These differences are largely attributed to variations in the amino acid residues that line their active site gorges, resulting in distinct shapes and potential interactions with ligands. researchgate.net

Studies on other inhibitors provide insight into possible binding modes. For instance, computational docking and kinetic studies of carbamates with cholinesterases have identified key amino acid residues critical for binding. nih.gov These include residues within the choline-binding site and the acyl pocket of the enzyme's active site gorge. nih.gov It is plausible that this compound interacts with residues in these regions, although the specific amino acids and the nature of the bonds formed remain a subject for future research.

Role in Plant Biology and Defense Mechanisms

Differential Accumulation in Rice Cultivars

This compound has been identified as a key metabolite in the defense mechanisms of plants, particularly in rice (Oryza sativa). In a study comparing rice cultivars with varying resistance to the fungal pathogen Magnaporthe oryzae, the cause of panicle blast disease, this compound was found to be a differentially accumulated metabolite (DAM). nih.gov

The investigation involved a panicle blast-resistant cultivar, jinsui18, and a susceptible cultivar, jinyuan899. nih.gov Metabolomic analysis revealed that upon infection with M. oryzae, the resistant cultivar accumulated significantly higher levels of certain compounds compared to the susceptible one. nih.gov Among 634 DAMs identified between the infected resistant and susceptible cultivars, 466 were present at elevated levels in the resistant jinsui18 cultivar, including the benzenoid compound this compound. nih.gov This differential accumulation points to its role in the plant's defense response against pathogenic invasion. nih.gov

Table 1: Experimental Design for Metabolomic Profiling in Rice Cultivars

GroupRice CultivarCultivar TypeInfection Status
js18_DW1jinsui18ResistantInfected with M. oryzae
js18_DW2jinsui18ResistantNon-infected
jy899_DW1jinyuan899SusceptibleInfected with M. oryzae
jy899_DW2jinyuan899SusceptibleNon-infected

Exploration of Analgesic and Antinociceptive Effects of Derivatives

While research on this compound itself is focused on other biological activities, studies have explored the analgesic and antinociceptive properties of structurally related compounds, specifically esters of N-methylanthranilic acid. nih.gov These derivatives, which differ by the substitution of an N-methyl group for the N-acetyl group, have shown significant potential in pain models.

A study investigated three N-methylanthranilate esters: methyl N-methylanthranilate (MAN), propyl N-methylanthranilate (PAN), and isopropyl N-methylanthranilate (ISOAN). nih.gov All three compounds demonstrated notable peripheral and central antinociceptive effects in mice when tested in chemical and thermal pain models, and did so at doses lower than morphine. nih.gov The investigation into their mechanisms of action revealed distinct pathways for each derivative. nih.gov The effect of ISOAN was linked to the opening of K⁺ATP channels, whereas the activities of MAN and PAN appeared to involve adrenergic, nitrergic, and serotoninergic pathways. nih.gov Furthermore, the antinociceptive effect of PAN was also found to be connected to the opioid pathway. nih.gov

Table 2: Investigated Mechanisms of Action for N-Methylanthranilate Derivatives

DerivativeCompound NameProposed Mechanism(s) of Action
MAN Methyl N-methylanthranilateAdrenergic, nitrergic, and serotoninergic pathways. nih.gov
PAN Propyl N-methylanthranilateAdrenergic, nitrergic, serotoninergic, and opioid pathways. nih.gov
ISOAN Isopropyl N-methylanthranilateInvolvement of K⁺ATP channels. nih.gov

Metabolic Pathways and Biodegradation Studies

Integration into Microbial Degradation Pathways

N-acetylanthranilate, the deacetylated form of Methyl N-acetylanthranilate, is a central metabolite in the microbial breakdown of quinaldine (B1664567) (2-methylquinoline). Bacteria, particularly from the genus Arthrobacter, have demonstrated the ability to utilize quinaldine as a sole source of carbon and energy, converting it into primary metabolic intermediates. microbiologyresearch.org

The aerobic degradation of quinaldine by soil bacteria such as Arthrobacter nitroguajacolicus Rü61a proceeds through a multi-step enzymatic pathway. researchgate.netasm.org This pathway involves the initial hydroxylation and subsequent cleavage of the heterocyclic ring system to yield N-acetylanthranilate. asm.orgbiorxiv.org The genes encoding the enzymes responsible for this conversion are often located on large, conjugative linear plasmids, such as the 110 kb plasmid pAL1 in A. nitroguajacolicus Rü61a, which facilitates the horizontal transfer of this metabolic capability among soil bacteria. microbiologyresearch.orgresearchgate.net

The pathway begins with two hydroxylation steps, followed by the dioxygenolytic cleavage of the resulting intermediate, which breaks open the N-heterocycle. asm.org This cleavage releases carbon monoxide and forms N-acetylanthranilic acid. researchgate.netbiorxiv.org

Table 1: Key Intermediates in the Microbial Conversion of Quinaldine to N-Acetylanthranilate

StepCompound NameChemical FormulaRole in Pathway
1Quinaldine (2-methylquinoline)C₁₀H₉NStarting Substrate
21H-4-OxoquinaldineC₁₀H₉NOFirst Intermediate
31H-3-hydroxy-4-oxoquinaldineC₁₀H₉NO₂Second Intermediate
4N-acetylanthranilic acidC₉H₉NO₃Product of Ring Cleavage

The conversion of quinaldine metabolites is catalyzed by a series of specialized enzymes. researchgate.netasm.org Two of the most critical enzymes in the final stages of the conversion to anthranilate are 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (Hod) and N-acetylanthranilate amidase (also known as Amq or aryl-acylamidase). researchgate.netscience.gov

Hod (1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase): This enzyme is a cofactor-independent dioxygenase that belongs to the α/β-hydrolase fold superfamily, a group that typically catalyzes hydrolytic reactions rather than oxygenations. nih.govpnas.org Hod catalyzes the oxygenolytic cleavage of 1H-3-hydroxy-4-oxoquinaldine. biorxiv.orguniprot.org The reaction incorporates molecular oxygen to break the heterocyclic ring, yielding N-acetylanthranilate and carbon monoxide as products. biorxiv.orguniprot.org Structural studies have revealed that the enzyme's active site, featuring a catalytic triad (B1167595) (Ser-101, His-251, Asp-126 in A. nitroguajacolicus), facilitates the deprotonation of the substrate, making it susceptible to attack by molecular oxygen. nih.govnih.gov

Aryl-acylamidase (N-acetylanthranilate amidase): Following the formation of N-acetylanthranilate, an aryl-acylamidase (Amq) catalyzes the final step in this upper pathway. researchgate.netasm.org This enzyme is a monomeric amide hydrolase that also belongs to the α/β-hydrolase-fold superfamily. science.govresearchgate.net It hydrolyzes the amide bond of N-acetylanthranilate to produce anthranilate and acetate. asm.orgresearchgate.net This step is crucial as it funnels the carbon from the original quinaldine molecule into central metabolism. nih.gov The enzyme from A. nitroguajacolicus Rü61a is active towards various aryl-acetylamides and aryl-esters. science.gov

Table 2: Key Enzymes in the N-Acetylanthranilate Pathway

EnzymeAbbreviationFunctionReaction Catalyzed
1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenaseHodRing-cleaving dioxygenase1H-3-hydroxy-4-oxoquinaldine + O₂ → N-acetylanthranilate + CO uniprot.org
N-acetylanthranilate amidaseAmqAmide hydrolaseN-acetylanthranilate + H₂O → Anthranilate + Acetate asm.org

Potential for Anthranilate Recovery from Acetylated Derivatives

The enzymatic activity of N-acetylanthranilate amidase presents a potential application in biocatalysis and bioremediation. Anthranilate is a valuable platform chemical used in the synthesis of dyes, pharmaceuticals, and fragrances. In certain biosynthetic processes, the formation of N-acetylated byproducts like N-acetylanthranilate can occur, representing a loss of yield. osti.gov

The N-acetylanthranilate amidase cloned from Arthrobacter species could be employed to recover valuable anthranilate from this acetylated derivative. osti.gov By introducing this enzyme, the acetyl group can be selectively cleaved off, regenerating anthranilate which can then be re-integrated into production pathways or recovered. This bio-engineering approach offers a sustainable method for improving the efficiency of processes where anthranilate is a key intermediate. osti.gov

Advanced Research Directions and Future Perspectives

Development of Novel Derivatives with Enhanced Bioactivity

The core structure of Methyl N-acetylanthranilate serves as a valuable scaffold for the synthesis of novel derivatives with potentially enhanced pharmacological activities. Researchers have successfully synthesized various heterocyclic compounds by leveraging the reactivity of this compound.

Cyclization reactions of this compound have been explored using different bases and solvents to produce quinolindione and pyrrolidin-2,4-dione derivatives. rroij.com These classes of compounds are of significant interest due to their presence in natural products and their reported pharmacological activities, which include antibacterial and antifungal properties. rroij.com For instance, the reaction of this compound can yield 2,4-quinolindiones, which are known for their potential as antibacterial agents, antifungals, and herbicides. rroij.com

Furthermore, this compound has been used as a precursor in the synthesis of 2,3-disubstituted 3H-quinazolin-4-ones. tandfonline.comresearchgate.net These derivatives have been subjected to antimicrobial and antileishmanial activity screening. tandfonline.com For example, reacting this compound with 4-methylaniline in ethanol (B145695) yields a quinazolinone derivative. tandfonline.comtandfonline.com The synthesis of these novel compounds opens avenues for developing new therapeutic agents based on the anthranilate framework. researchgate.netresearchgate.net

Table 1: Bioactive Derivatives Synthesized from this compound

Derivative Class Synthetic Precursor Reported Bioactivity
2,4-Quinolindiones This compound Antibacterial, Antifungal, Herbicidal rroij.com
2,4-Pyrrolidindiones N-acyl derivative from this compound General biological activity rroij.com

Green Chemistry Approaches for Sustainable Synthesis

The increasing emphasis on environmental sustainability in chemical manufacturing has spurred research into "green" synthesis methods for this compound and its derivatives. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency compared to traditional methods.

One promising green method involves microwave-assisted synthesis in an aqueous medium to produce quinazoline (B50416) derivatives, offering a more environmentally benign alternative to conventional heating and solvent use. fortunejournals.com Another approach utilizes Sodium Lauryl Sulfate (SLS) in water at room temperature for the one-pot synthesis of quinazolinone derivatives, highlighting a mild and efficient green protocol. researchgate.net

Beyond chemical synthesis, biotechnology offers a powerful route for sustainable production. While direct fermentative production of this compound is an area for future development, research on the closely related compound, methyl anthranilate, demonstrates the feasibility of this strategy. nih.govresearchgate.net Metabolic engineering has enabled the direct production of methyl anthranilate from glucose in microorganisms like Escherichia coli and Corynebacterium glutamicum. nih.gov This bio-based process presents a sustainable alternative to petroleum-based chemical synthesis and could be adapted for this compound production. nih.govresearchgate.net

Mechanistic Studies of Biological Activities at the Molecular Level

Understanding how this compound and its derivatives exert their biological effects at the molecular level is crucial for their targeted development. Research in this area focuses on identifying their cellular targets and elucidating the biochemical pathways they influence.

One area of investigation is the compound's interaction with enzymes. Studies have shown that this compound exhibits weak inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential, albeit modest, neuropharmacological relevance that warrants further exploration.

From a metabolic standpoint, the expected pathway for anthranilate esters like this compound involves hydrolysis of the methyl ester bond. inchem.org This would yield N-acetylanthranilic acid, which can then be excreted. inchem.org The relative stability of the amide bond suggests that ester hydrolysis is the primary metabolic step. inchem.org

At a more fundamental level, studies on cofactor-free dioxygenases, which can produce N-acetylanthranilate as a product, provide deep mechanistic insights. acs.org Computational studies of these enzymes reveal how they circumvent the spin-forbidden reaction of oxygenation, using a His/Asp catalytic dyad to activate the substrate and an oxyanion hole to stabilize a peroxide intermediate, ultimately leading to the formation of N-acetylanthranilate and the release of carbon monoxide. acs.org

Computational Design and Optimization of this compound-Based Compounds

Computational chemistry and bioinformatics are becoming indispensable tools for accelerating the discovery and optimization of bioactive compounds. These methods allow for the in silico prediction of properties, reaction pathways, and biological interactions, saving significant time and resources in the laboratory.

Molecular dynamics and molecular docking are key computational techniques used to simulate the interactions between small molecules, like this compound derivatives, and their biological receptors at an atomic level. acs.org Such simulations can predict binding affinities and reveal the conformational changes that occur upon binding, guiding the rational design of more potent and selective compounds. acs.org For example, computational modeling has been used to predict the repellent properties of odorants based on their 3D chemical structure. google.com

Databases and predictive tools are also emerging as powerful resources. The Chemical-Damage MINE (CD-MINE) is a database of curated and predicted spontaneous metabolic reactions that can help identify potential side reactions or degradation products of compounds like anthranilate and its derivatives. osti.gov This information is critical for metabolic engineers seeking to optimize production pathways. osti.gov Furthermore, computational methods have been employed to study the molecular properties of newly synthesized quinazolinone derivatives, providing insights into their electronic and structural characteristics. researchgate.net

Biotechnological Applications in Engineered Pathways

The field of synthetic biology offers immense potential for the sustainable production of valuable chemicals, including anthranilate derivatives, through the engineering of microbial metabolic pathways. By introducing and optimizing genetic circuits in host organisms like E. coli, researchers can create cellular factories for target molecules.

Significant progress has been made in the microbial production of the related compound, methyl anthranilate. nih.gov Scientists have successfully engineered E. coli and Corynebacterium glutamicum to produce methyl anthranilate directly from glucose by introducing a synthetic pathway derived from plants. nih.gov Key strategies included:

Optimizing enzyme expression : Fine-tuning the levels of the crucial enzyme anthranilic acid methyltransferase (AAMT1). nih.gov

Increasing precursor supply : Enhancing the metabolic flux towards the precursor, anthranilate. nih.gov

Cofactor availability : Engineering the salvage pathway for the cofactor S-adenosyl-l-methionine (SAM), which is required by the methyltransferase enzyme. nih.gov

To overcome the issue of product toxicity to the microbial host, an in situ two-phase extractive fermentation system was developed using tributyrin (B1683025) as a solvent to continuously remove the methyl anthranilate from the culture. nih.gov This approach led to impressive production titers of 4.47 g/L in E. coli and 5.74 g/L in C. glutamicum. nih.gov Similar metabolic engineering strategies could be applied for the biotechnological production of this compound. nih.govjmb.or.kr Additionally, research has pointed to the potential of using an N-acetylanthranilate amidase to recover anthranilate from its acetylated form, representing another potential biotechnological application in engineered systems. osti.gov

Table 2: Metabolic Engineering Strategies for Anthranilate Ester Production

Organism Key Enzyme Introduced/Optimized Precursor/Cofactor Enhancement Production Strategy Product
Escherichia coli Anthranilic acid methyltransferase (AAMT1) Increased anthranilate supply; Enhanced S-adenosyl-l-methionine (SAM) availability Fed-batch, two-phase extractive fermentation Methyl anthranilate nih.gov
Corynebacterium glutamicum Anthranilic acid methyltransferase (AAMT1) Increased anthranilate supply; Enhanced S-adenosyl-l-methionine (SAM) availability Fed-batch, two-phase extractive fermentation Methyl anthranilate nih.gov

Q & A

Q. What analytical techniques are recommended for identifying and characterizing Methyl N-acetylanthranilate in laboratory settings?

  • Methodological Answer : this compound can be identified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectral data from Wiley's Registry of Mass Spectral Database and NIST/EPA/NIH Mass Spectral Library provide fragmentation patterns (e.g., molecular ion peaks at m/z 193 for C₁₀H₁₁NO₃) . NMR analysis (¹H and ¹³C) should reference chemical shifts from Sigma-Aldrich or Food Chemicals Codex (FCC) , such as carbonyl signals near 170 ppm (¹³C) and aromatic proton signals between 6.5–8.0 ppm (¹H) .

Q. How can researchers validate discrepancies in molecular descriptors (e.g., CAS number, molecular formula) for this compound?

  • Methodological Answer : Cross-referencing authoritative databases is critical. For example:
  • CAS 2719-08-6 (C₁₀H₁₁NO₃, M = 193.2 g/mol) is cited in safety data sheets (MSDS) and aligns with NIST Chemistry WebBook .
  • Discrepancies (e.g., CAS 21834-92-4 in older literature) may stem from isomerism or nomenclature errors. Researchers should prioritize FCC , JECFA , or FAO/WHO entries for regulatory contexts .

Q. What are the optimal synthesis routes for this compound in academic labs?

  • Methodological Answer : A common method involves esterification of N-acetylanthranilic acid with methanol under acidic catalysis (e.g., H₂SO₄). Reaction conditions (60°C, 12 hr) yield ~85% purity, with purification via recrystallization (ethanol/water) . Purity validation requires HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How do α/β-hydrolase-fold enzymes catalyze the dioxygenation of substrates to form N-acetylanthranilate?

  • Methodological Answer : Enzymes like 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (Hod) employ a His/Asp catalytic dyad (instead of the classical triad) to activate substrates. Structural studies (X-ray crystallography) reveal the oxyanion hole stabilizes a peroxide intermediate during O₂ insertion, leading to N-acetylanthranilate and CO release . Kinetic assays (stopped-flow spectroscopy) show rate constants (k~cat) of 2.4 s⁻¹ for Hod .

Q. What experimental strategies resolve contradictions in the catalytic mechanisms of N-acetylanthranilate amidase (Amq)?

  • Methodological Answer : Site-directed mutagenesis (e.g., S155A, H266A) combined with kinetic profiling identifies residues critical for hydrolysis. For example, replacing Cys22/Cys63 with alanine alters substrate specificity (e.g., 8-fold increase in k~cat for aryl-acetylesters) . Circular dichroism (CD) confirms structural perturbations in mutants, affecting α-helicity and active-site geometry .

Q. How is this compound integrated into microbial degradation pathways (e.g., quinaldine metabolism)?

  • Methodological Answer : In Arthrobacter nitroguajacolicus Ru61a, quinaldine is oxidized to 1H-3-hydroxy-4-oxoquinaldine, which undergoes 2,4-dioxygenolysis by Hod to yield N-acetylanthranilate. Pathway validation uses gene cluster analysis (e.g., qoxLMS and hod genes) and metabolite tracking via LC-MS/MS . Carbon tracing (¹³C-labeled substrates) confirms CO byproduct formation .

Q. What methodologies quantify catalytic efficiency (k~cat/K~m) of enzymes producing N-acetylanthranilate?

  • Methodological Answer : Steady-state kinetics (varying substrate concentrations, fixed enzyme) with UV-Vis detection (e.g., absorbance at 320 nm for N-acetylanthranilate) are standard. For Amq, k~cat/K~m values range from 0.5 mM⁻¹s⁻¹ (N-formylanthranilate) to 208 mM⁻¹s⁻¹ (phenylacetate) . Data fitting uses Michaelis-Menten or Hill equations (nonlinear regression tools like GraphPad Prism).

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